![molecular formula C21H26IN3OS B2714169 2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol CAS No. 2416229-11-1](/img/structure/B2714169.png)
2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol
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Description
Scientific Research Applications
Interactions with Gold and Water Molecules
A study by Al-Otaibi et al. (2022) on phenothiazine derivatives, including "2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol" (referred to as PAZ in the study), utilized DFT and MD simulations to analyze interactions with gold and water molecules. The study predicted spectroscopic properties, electronic and chemical parameters, and investigated the stability of protein-ligand complexes formed with angiotensin-converting enzyme 2 (ACE2). This research highlighted the compounds' potential in practical applications, such as sensing performance due to their interaction with Au and H2O molecules, suggesting avenues for future drug design and material science applications (Al-Otaibi et al., 2022).
properties
IUPAC Name |
2-[4-[3-(2-iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26IN3OS/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGHRKCAMJLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)I)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[3-(2-Iodophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
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